1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
Description
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
QOZCLHICSIXISB-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC=CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
General Synthetic Strategy
The synthesis of This compound typically involves the formation of an α,β-unsaturated ketone by condensation of a 3,4-dichlorobenzoyl derivative with an appropriate ethoxy-substituted aldehyde or equivalent precursor. The key step is often a Claisen–Schmidt condensation or related aldol-type reaction under basic or acidic catalysis.
Detailed Preparation Routes
Synthesis via Acid-Catalyzed Esterification and Subsequent Condensation
A patented method for preparing ethoxy-substituted acrylates (which are key intermediates for the enone moiety) involves:
- Step 1: Reaction of vinyl ethyl ether with trichloroacetyl chloride at 20–40 °C for 1–10 hours to form an intermediate.
- Step 2: Removal of low boiling by-products under reduced pressure.
- Step 3: Reaction of the intermediate with an organic base (e.g., triethylamine) and ethanol at 20–50 °C for 1–10 hours.
- Step 4: Filtration and recovery of organic base and ethanol under reduced pressure.
- Step 5: Acid-catalyzed reaction (using potassium bisulfate or sodium bisulfate) at 50–100 °C under nitrogen for 1–10 hours.
- Step 6: Final distillation under reduced pressure to isolate 3-ethoxy ethyl acrylate with high purity (98.6%) and yield (85.7%).
This 3-ethoxy ethyl acrylate can then be used as a Michael acceptor or condensation partner with 3,4-dichlorobenzoyl derivatives to form the target propenone.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vinyl ethyl ether + trichloroacetyl chloride | 20–40 | 1–10 | - | Dropwise addition, heat preservation |
| 2 | Reduced pressure distillation | < 40 | - | - | Removal of low boiling by-products |
| 3 | Organic base (triethylamine) + ethanol | 20–50 | 1–10 | - | Reaction under mild conditions |
| 4 | Filtration and recovery | < 50 | - | - | Recovery of base and ethanol |
| 5 | Acid catalyst (KHSO4 or NaHSO4), N2 atmosphere | 50–100 | 1–10 | - | Heat preservation reaction |
| 6 | Reduced pressure distillation | - | - | 85.7 | Final product isolation |
Mechanistic Insights
The preparation involves classical electrophilic addition and condensation steps:
- The initial reaction between vinyl ethyl ether and trichloroacetyl chloride forms a reactive intermediate.
- Subsequent base-catalyzed reaction with ethanol introduces the ethoxy group.
- Acid catalysis promotes elimination and rearrangement to yield the ethoxy-substituted acrylate.
- Final condensation with the 3,4-dichlorophenyl ketone or aldehyde forms the α,β-unsaturated ketone structure characteristic of the target compound.
Analytical Data and Characterization
Purity and Yield
Structural Confirmation
- X-ray crystallography of related dichlorophenyl-substituted chalcones confirms planar conjugated systems and typical bond lengths consistent with α,β-unsaturated ketones.
- Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely used to confirm the presence of the ethoxy group, carbonyl stretch (~1680 cm^-1), and dichlorophenyl aromatic signals.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 3,4-dichlorophenyl group increases electrophilicity of the enone system compared to methoxy or methyl substituents, favoring nucleophilic interactions in enzyme inhibition .
- Solubility: Ethoxy and morpholine substituents enhance aqueous solubility relative to non-polar groups (e.g., methyl or phenyl) .
- Crystallinity : Halogenated analogs (e.g., 2,4-dichloro derivatives) exhibit robust crystallinity, as evidenced by X-ray diffraction studies .
Biological Activity
1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanism of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorophenyl group, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown potential against several bacterial strains, particularly those resistant to conventional antibiotics.
- Antitubercular Properties : Studies have demonstrated that derivatives of this compound can affect the metabolism of Mycobacterium tuberculosis, potentially serving as leads for new antitubercular agents .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in metabolic pathways. For instance, it has been noted to alter mitochondrial respiration in rat liver cells, which may contribute to its antitubercular effects .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
- Antimicrobial Screening : A study assessed the compound's activity against various pathogens. The results indicated significant inhibition at concentrations ranging from 1 to 23 µM, with specific derivatives showing enhanced potency .
- Toxicological Evaluation : Toxicity assessments revealed that while the compound exhibits potent biological activity, it also necessitates careful evaluation for potential side effects on mammalian cells.
- Structure-Activity Relationship (SAR) : Research into SAR has identified key functional groups that enhance activity against target pathogens. The presence of the dichlorophenyl moiety was crucial for maintaining high levels of antimicrobial efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(3,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 3,4-dichloroacetophenone reacts with an ethoxy-substituted aldehyde under alkaline conditions. Ethanol or methanol is typically used as a solvent, with catalytic NaOH or KOH. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) are critical to minimize side reactions like over-oxidation or polymerization . For example, microwave-assisted synthesis (100–120°C, 15–20 min) can improve yields (up to 85%) compared to traditional reflux (6–8 hours, 65–70% yield) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming the α,β-unsaturated ketone backbone and substituent positions. For instance, C–H···O hydrogen bonding patterns and dihedral angles between aromatic rings (e.g., 15–25°) provide insights into planarity and conjugation . Complementary techniques include:
- FT-IR : C=O stretching at ~1650–1680 cm⁻¹ and C=C at ~1600 cm⁻¹.
- NMR : Distinct signals for ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and dichlorophenyl protons (δ 7.2–7.8 ppm) .
Q. What in vitro biological screening protocols are used to assess its pharmacological potential?
- Methodological Answer : Antimicrobial activity is evaluated via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Cytotoxicity studies use MTT assays on human cell lines (e.g., HepG2), with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can computational methods optimize the compound’s reactivity or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the C=O group’s electron deficiency (LUMO) correlates with Michael addition reactivity in biological systems . Molecular docking (e.g., AutoDock Vina) models interactions with targets like COX-2 or β-tubulin, guiding structural modifications to enhance binding affinity .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies in NMR coupling constants (e.g., trans-vs-cis alkene configuration) require cross-validation with XRD. For example, a reported J₃,₄ value of 15.8 Hz (NMR) aligns with a crystallographic C=C bond length of 1.34 Å, confirming the trans configuration . Dynamic NMR (variable-temperature studies) can further clarify conformational flexibility .
Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact physicochemical properties?
- Methodological Answer : Comparative studies using Hammett constants (σ) show electron-donating groups (e.g., -OCH₂CH₃) increase the compound’s logP (lipophilicity) by ~0.5 units versus -OCH₃, enhancing membrane permeability in cellular assays . Polar surface area (PSA) calculations predict bioavailability; ethoxy substitution reduces PSA by 10–15 Ų compared to hydroxyl derivatives .
Q. What experimental design limitations affect reproducibility in pharmacological studies?
- Methodological Answer : Batch-to-batch variability in synthetic purity (>95% required for reliable bioassays) can skew results. Strict adherence to QC protocols (HPLC, GC-MS) is essential. Additionally, organic degradation during long-term storage (e.g., 9-hour assays) may alter bioactivity; stabilization via cryopreservation (-20°C) or antioxidants (e.g., BHT) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
